![molecular formula C19H22N2O2 B2758813 1-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]ethanol CAS No. 615279-93-1](/img/structure/B2758813.png)

1-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

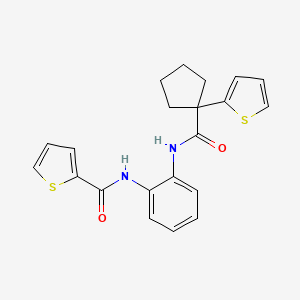

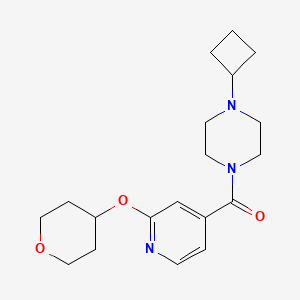

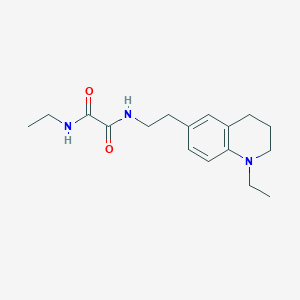

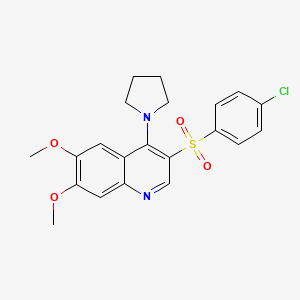

“1-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]ethanol” is a compound that contains a benzimidazole nucleus. Benzimidazole is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications . The compound has a molecular formula of C19H22N2O2 .

Molecular Structure Analysis

The molecular structure of “1-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]ethanol” is characterized by a benzimidazole nucleus, which is a six-membered benzene ring fused to a five-membered imidazole ring .Applications De Recherche Scientifique

Antioxidant Properties

1-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]ethanol has been synthesized and characterized. It demonstrates antioxidant activity, making it relevant for potential therapeutic use. The presence of a prenyl chain enhances its lipophilicity, which contributes to its radical scavenging ability .

Bioactive Compound Synthesis

This compound can serve as a building block for the preparation of bioactive molecules. For instance, it has been used in the unique synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one . Such derivatives may have applications in drug development.

Agonists for Peroxisome Proliferator-Activated Receptors (PPARs)

Researchers have explored the synthesis of derivatives related to 1-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]ethanol. These compounds may act as agonists for specific PPAR subtypes (e.g., PPARδ/β), potentially influencing metabolic pathways and cellular processes .

Antitumor and Anticancer Properties

Thiazole-based compounds, including derivatives of 1-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]ethanol, have shown promise as antitumor and anticancer agents. Their mechanisms of action warrant further investigation .

Antifungal and Antibacterial Activity

Thiazole derivatives often exhibit antimicrobial properties. Researchers have explored their potential as antifungal and antibacterial agents. The compound could contribute to this field .

Other Pharmacological Activities

Beyond the mentioned applications, substituted thiazoles have been associated with various pharmacological effects, including antidiabetic, CNS depressant, and analgesic activities. Further studies may reveal additional therapeutic uses .

Mécanisme D'action

Target of Action

It is known that benzimidazoles, a class of compounds to which this molecule belongs, often interact with biological targets such as enzymes, receptors, and proteins .

Mode of Action

Generally, benzimidazoles bind to their targets and modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

Benzimidazoles are known to influence various biochemical pathways depending on their specific targets .

Propriétés

IUPAC Name |

1-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-14-7-5-8-16(13-14)23-12-6-11-21-18-10-4-3-9-17(18)20-19(21)15(2)22/h3-5,7-10,13,15,22H,6,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSILCTGQOZVBMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2C(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2758731.png)

![2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid](/img/structure/B2758734.png)

![3-(2-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2758740.png)

![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2758741.png)

![2-methyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B2758746.png)

![1-methyl-9-phenyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2758747.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-propylacetamide](/img/structure/B2758753.png)